![molecular formula C15H22N4O B2604532 N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide CAS No. 2411250-76-3](/img/structure/B2604532.png)
N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide
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Overview
Description
N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, L.L.C. in 2005 and has since been the subject of several scientific studies.
Mechanism of Action
N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide works by binding to the histamine H3 receptor and inhibiting its activity. This results in an increase in the release of various neurotransmitters, such as dopamine, acetylcholine, and norepinephrine. This mechanism of action has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine, acetylcholine, and norepinephrine, which are important neurotransmitters involved in various physiological processes. Additionally, N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide in lab experiments is its specificity for the histamine H3 receptor. This allows for the selective inhibition of this receptor, without affecting other receptors. However, one limitation is that N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the research of N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide. One potential application is in the treatment of Alzheimer's disease, where it has shown promising results in animal models. Additionally, further studies may be conducted to investigate its potential in the treatment of other neurological disorders, such as schizophrenia. Furthermore, the development of more potent and selective inhibitors of the histamine H3 receptor may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide involves the reaction of 4-pyridin-2-ylpiperazine with 2-bromo-1-phenylpropan-1-one, followed by the addition of prop-2-enamide. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide has been studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. This makes N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide a potential candidate for the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-3-15(20)17-13(2)12-18-8-10-19(11-9-18)14-6-4-5-7-16-14/h3-7,13H,1,8-12H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYHFJZRGVFGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=N2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide |
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